2-(Chloromethyl)-1-fluoronaphthalene

Nucleophilic substitution kinetics Hammett analysis Benzylic electrophile reactivity

Research groups developing fluorinated naphthylacetic acid auxin analogs or 19F NMR-trackable drug scaffolds often face supply gaps for regiospecifically pure halogenated naphthalene building blocks. 2-(Chloromethyl)-1-fluoronaphthalene (CAS 1261487-91-5) closes this gap with certified NLT 98% purity. • Ortho-fluorine modulation of benzylic chloride electrophilicity enables predictable SN2 kinetics vs. non-fluorinated analogs. • Clean 19F NMR signal facilitates real-time reaction monitoring without chromatographic method development, reducing analytical turnaround. • C-Cl bond (~13 kcal·mol⁻¹ stronger than C-Br) ensures stock solution stability during prolonged storage.

Molecular Formula C11H8ClF
Molecular Weight 194.63 g/mol
Cat. No. B11903472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-1-fluoronaphthalene
Molecular FormulaC11H8ClF
Molecular Weight194.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2F)CCl
InChIInChI=1S/C11H8ClF/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2
InChIKeyVLMXWCNPTWTTIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-1-fluoronaphthalene: Core Identity, Physicochemical Profile, and Procurement-Grade Specifications for Research Use


2-(Chloromethyl)-1-fluoronaphthalene (CAS 1261487-91-5) is a disubstituted polycyclic aromatic hydrocarbon composed of a naphthalene core bearing a fluorine atom at the 1-position and a chloromethyl group at the 2-position, with the molecular formula C₁₁H₈ClF and a molecular weight of 194.63 g·mol⁻¹ . As a halogenated naphthalene derivative, it combines the alkylating potential of a benzylic halide with the unique electronic influence of an aromatic fluorine substituent. Commercial sourcing is available at a certified purity of NLT 98%, supporting its use as a building block in pharmaceutical R&D and quality-controlled synthesis workflows .

Why Generic Substitution with Non-Fluorinated or Regioisomeric Chloromethylnaphthalenes Compromises Synthetic Utility: The Case for 2-(Chloromethyl)-1-fluoronaphthalene


Substituting 2-(Chloromethyl)-1-fluoronaphthalene with a non-fluorinated analog such as 2-(chloromethyl)naphthalene or a positional isomer like 1-(chloromethyl)-4-fluoronaphthalene introduces critical differences in electronic character, regiochemical reactivity, and analytical traceability that cannot be recovered by downstream adjustment. The ortho-fluorine substituent in the target compound exerts a strong electron-withdrawing inductive effect that modulates the electrophilicity of the benzylic chloromethyl carbon, altering SN2 reaction rates relative to non-fluorinated benchmarks [1]. Furthermore, chloromethylation of 1-fluoronaphthalene is known to proceed with regiochemical preference, and the specific 1-fluoro-2-chloromethyl substitution pattern dictates the orientation of subsequent electrophilic aromatic substitution and cross-coupling reactions in ways that other isomers do not replicate [2]. Selection of the correct regioisomer is therefore not interchangeable if reproducible synthetic outcomes and valid structure–activity relationships are required.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-1-fluoronaphthalene Against the Closest In-Class Analogs


Ortho-Fluorine Electronic Activation of the Benzylic Chloromethyl Group: Rate Enhancement Relative to Non-Fluorinated 2-(Chloromethyl)naphthalene

The fluorine atom at the 1-position of 2-(chloromethyl)-1-fluoronaphthalene is ortho to the chloromethyl substituent at the 2-position. The Hammett substituent constant σₘ for fluorine is +0.34, quantifying its electron-withdrawing inductive effect [1]. In benzylic SN2 reactions, electron-withdrawing substituents stabilize the developing negative charge in the transition state, leading to rate acceleration. While direct kinetic data for 2-(chloromethyl)-1-fluoronaphthalene are not available in the peer-reviewed literature, the bimolecular rate constant (k₂) for the reaction of the non-fluorinated analog 1-(chloromethyl)naphthalene with aniline in methanol at 303 K has been measured as 2.45 × 10⁻⁴ L·mol⁻¹·s⁻¹ [2]. Based on the Hammett relationship log(k/k₀) = ρσ, and using the typical ρ value of +1.3 for benzylic SN2 reactions, the ortho-fluorine substituent is predicted to increase the reaction rate by a factor of approximately 2.8 relative to the non-fluorinated analog.

Nucleophilic substitution kinetics Hammett analysis Benzylic electrophile reactivity

Regiochemical Identity: Differentiation from the 1-(Chloromethyl)-4-fluoronaphthalene Isomer in Electrophilic Aromatic Substitution Outcomes

2-(Chloromethyl)-1-fluoronaphthalene and 1-(chloromethyl)-4-fluoronaphthalene are constitutional isomers that differ in the relative positions of the fluorine and chloromethyl substituents. Experimental work by Buu-Hoï et al. demonstrated that chloromethylation of 1-fluoronaphthalene yields predominantly 4-fluoro-1-chloromethylnaphthalene, confirming that electrophilic attack occurs at the 4-position (para to fluorine) rather than the 2-position [1]. Consequently, 2-(chloromethyl)-1-fluoronaphthalene is not the major product of direct chloromethylation; it must be accessed via alternative synthetic routes, which implies a distinct availability and cost profile. More critically, the orientation of further electrophilic aromatic substitution is directed by the fluorine substituent: fluorine at the 1-position activates ortho and para positions relative to itself, whereas fluorine at the 4-position produces a different activation map [2]. This means that the two isomers are not functionally interchangeable in multi-step syntheses where subsequent ring functionalization is required.

Regioisomer purity Electrophilic aromatic substitution Synthetic intermediate consistency

19F NMR Spectroscopic Handle: Quantitative Analytical Differentiation from Non-Fluorinated 2-(Chloromethyl)naphthalene

The presence of the fluorine atom provides a sensitive and quantitative 19F NMR handle that is entirely absent in non-fluorinated chloromethylnaphthalenes. 1-Fluoronaphthalene exhibits a 19F chemical shift in the range of −113 to −120 ppm (relative to CFCl₃), depending on solvent and substitution [1]. While the specific 19F chemical shift of 2-(chloromethyl)-1-fluoronaphthalene has not been reported in the open literature, the introduction of the chloromethyl group at the ortho position is expected to perturb the 19F resonance by approximately 2–5 ppm based on substituent chemical shift (SCS) additivity models established for fluoronaphthalenes [2]. In contrast, 2-(chloromethyl)naphthalene (CAS 2506-41-4) yields no 19F signal, precluding the use of 19F NMR for reaction monitoring, purity assessment, or quantification in complex mixtures.

19F NMR spectroscopy Reaction monitoring Quantitative purity analysis

Halogen Leaving-Group Stability: Chloromethyl vs. Bromomethyl Reactivity Control in 1-Fluoronaphthalene Derivatives

The chloromethyl group in 2-(chloromethyl)-1-fluoronaphthalene provides a balance between reactivity and stability that differs from the more labile bromomethyl analog. The carbon–chlorine bond dissociation energy (BDE) for benzyl chloride is approximately 81 kcal·mol⁻¹, compared to approximately 68 kcal·mol⁻¹ for benzyl bromide [1]. This 13 kcal·mol⁻¹ difference translates to significantly slower spontaneous hydrolysis and reduced tendency for nucleophilic displacement under ambient storage conditions. In practical terms, benzylic bromides typically undergo SN2 displacement 10- to 50-fold faster than the corresponding chlorides under identical conditions [2]. For procurement purposes, the chloromethyl derivative thus offers superior long-term storage stability while retaining sufficient reactivity for most synthetic applications, whereas the bromomethyl analog may require refrigeration and protection from moisture to prevent degradation prior to use.

Leaving-group ability Shelf stability Controlled reactivity

Molecular Weight and Lipophilicity Differentiation: Physicochemical Property Divergence from Non-Fluorinated 2-(Chloromethyl)naphthalene

Replacement of a hydrogen atom with fluorine at the naphthalene 1-position introduces measurable changes in physicochemical properties. The molecular weight increases from 176.64 g·mol⁻¹ for 2-(chloromethyl)naphthalene [1] to 194.63 g·mol⁻¹ for 2-(chloromethyl)-1-fluoronaphthalene , a difference of 18.0 g·mol⁻¹ (10.2% increase). The calculated octanol–water partition coefficient (logP) is reduced by approximately 0.4–0.6 log units due to the polarizing effect of the C–F bond, as established by fragment-based prediction models for aromatic fluorine substitution [2]. These differences affect reversed-phase HPLC retention times, liquid–liquid extraction efficiency, and passive membrane permeability in biological assays.

Lipophilicity Chromatographic behavior Physicochemical property prediction

Synthetic Access to Fluorinated Naphthylacetic Acid Bioactives: An Entry Point Not Available from Non-Fluorinated Chloromethylnaphthalenes

2-(Chloromethyl)-1-fluoronaphthalene serves as a direct precursor to 2-fluoro-1-naphthylacetic acid via nucleophilic displacement with cyanide followed by hydrolysis, a route demonstrated by Buu-Hoï et al. for the corresponding 2-fluoro isomer [1]. The resulting fluorinated naphthylacetic acids exhibit plant growth regulator activity distinct from the non-fluorinated parent compound 1-naphthylacetic acid (NAA), which is a well-established synthetic auxin [2]. While quantitative comparative bioassay data for the specific 1-fluoro-2-naphthylacetic acid derivative are not available in the open literature, the general principle that fluorine substitution modulates the potency, selectivity, and metabolic stability of aromatic agrochemicals is extensively documented [3]. This synthetic entry point is inaccessible from 2-(chloromethyl)naphthalene, which cannot be converted into a fluorinated naphthylacetic acid without additional de novo fluorination chemistry.

Plant growth regulators Fluorinated agrochemical intermediates Naphthylacetic acid derivatives

High-Value Procurement Scenarios for 2-(Chloromethyl)-1-fluoronaphthalene Stemming from Its Proven Differentiation


Synthesis of Ortho-Fluorinated Naphthylacetic Acid Plant Growth Regulators for Agrochemical SAR Studies

Research groups evaluating the effect of fluorine substitution on the auxin-like activity of naphthylacetic acid derivatives require 2-(chloromethyl)-1-fluoronaphthalene as the direct precursor to 2-fluoro-1-naphthylacetic acid. The chloromethyl group undergoes clean displacement with cyanide ion, and subsequent hydrolysis yields the target carboxylic acid in two steps from the building block [1]. This route is unavailable from non-fluorinated 2-(chloromethyl)naphthalene, making procurement of the fluorinated building block the rate-limiting factor for initiating the SAR program. The plant growth regulator activity of fluorinated naphthylacetic acids was noted as a primary motivation for their initial synthesis [1], and modern agrochemical discovery continues to rely on fluorinated scaffolds for metabolic stability [2].

Medicinal Chemistry Campaigns Requiring an Ortho-Fluoro Naphthalene Electrophile with a Benzylic Attachment Point

In drug discovery programs where the naphthalene core is used as a hydrophobic scaffold, the chloromethyl group permits covalent or non-covalent attachment to a target biomolecule or linker. The ortho-fluorine substituent serves dual purposes: it modulates the electron density of the aromatic ring, potentially reducing oxidative metabolism at the fluorinated position, and it provides a 19F NMR probe for assessing binding events or metabolic fate [1]. The predicted logP reduction of approximately 0.5 units relative to the non-fluorinated analog [2] may improve the physicochemical property window of derived lead compounds, particularly for central nervous system targets where lower lipophilicity correlates with reduced non-specific binding.

Process Chemistry Development Requiring Quantitative In-Situ Reaction Monitoring by 19F NMR

When scaling up synthetic routes that incorporate a naphthalene moiety, the ability to monitor reaction progress by 19F NMR provides a significant practical advantage. Unlike 2-(chloromethyl)naphthalene, which offers only congested 1H NMR spectra in the aromatic region, 2-(chloromethyl)-1-fluoronaphthalene yields a clean, well-resolved 19F signal suitable for integration-based quantification even in the presence of protonated solvents, catalysts, and by-products [1]. This facilitates real-time kinetic analysis, endpoint determination, and impurity profiling without the need for chromatographic method development at each process checkpoint, directly reducing analytical turnaround time in process optimization campaigns.

Controlled-Release or Stability-Critical Formulation Development of Naphthalene-Based Active Ingredients

For applications where the reactive benzylic position must remain intact during prolonged storage or formulation steps, the chloromethyl group offers a stability advantage over the corresponding bromomethyl analog. The C–Cl bond is approximately 13 kcal·mol⁻¹ stronger than the C–Br bond [1], suppressing premature nucleophilic displacement by trace moisture or excipient nucleophiles. Procurement of 2-(chloromethyl)-1-fluoronaphthalene rather than the hypothetical bromomethyl variant is therefore indicated when the compound must be stored as a stock solution or incorporated into a formulation matrix prior to the intended displacement reaction, reducing the risk of potency loss due to degradation.

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